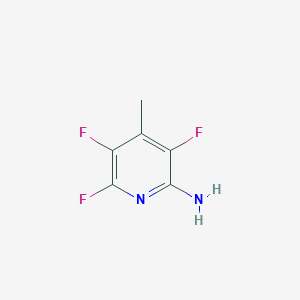

3,5,6-Trifluoro-4-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trifluoro-4-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEUEZSKEAHFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1F)F)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5,6 Trifluoro 4 Methylpyridin 2 Amine

Historical Synthetic Routes to Fluoroaminopyridines

The journey to create complex fluoroaminopyridines is built upon foundational methods developed over decades. Historically, the introduction of fluorine into aromatic rings was often a harsh and non-selective process. Early methods for producing trifluoromethylpyridine (TFMP) derivatives, for instance, involved the chlorination and subsequent fluorination of picoline starting in 1947. nih.gov One of the most established early methods is the halogen-exchange (Halex) reaction, where chloro- or bromo-pyridines are converted to their fluoro-analogs using fluoride (B91410) salts like potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures. This method has been a cornerstone for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). nih.govjst.go.jp

Another classical approach involves the diazotization of an aminopyridine in the presence of a fluoride source, known as the Balz-Schiemann reaction. While effective for introducing a single fluorine atom, its application for creating polyfluorinated pyridines is limited by the stability of the intermediate diazonium salts and the potential for side reactions. These early methods, though groundbreaking, often suffered from low yields, severe reaction conditions, and a lack of regioselectivity, paving the way for the development of more refined strategies.

Directed Synthesis of 3,5,6-Trifluoro-4-methylpyridin-2-amine

Achieving the specific substitution pattern of this compound necessitates a multi-step, directed approach where each functional group is introduced with high regiochemical control.

The logical starting point for the synthesis is a pre-functionalized pyridine (B92270) ring. A plausible precursor would be a polychlorinated 4-methylpyridine, which can then undergo sequential nucleophilic aromatic substitution (SNAr) reactions. For example, a starting material like 2,3,5,6-tetrachloro-4-methylpyridine (B420243) allows for the selective replacement of chlorine atoms with fluorine and an amino group.

The preparation of such precursors can be complex. One route to a related compound, 3-amino-4-methylpyridine, starts from 4-methylpyridine-3-boronic acid, which reacts with an inorganic amide in the presence of a metal oxide catalyst. google.com Another patented method describes the synthesis of 2-amino-4-methylpyridine (B118599) from a furoate ester compound through a series of steps including ring expansion and chlorination. google.com These aminopyridines could then serve as substrates for subsequent fluorination steps.

A hypothetical synthetic pathway might start with a commercially available picoline derivative, followed by chlorination and amination steps to build a suitable scaffold for the final fluorination.

Table 1: Plausible Precursors and Their Synthetic Origin

| Precursor | Potential Starting Material(s) | Key Transformation(s) |

|---|---|---|

| 2,3,5,6-Tetrachloro-4-methylpyridine | 4-Picoline (4-methylpyridine) | Exhaustive chlorination |

| 2-Amino-3,5,6-trichloro-4-methylpyridine | 2,3,5,6-Tetrachloro-4-methylpyridine | Regioselective amination |

With a suitable precursor in hand, the introduction of fluorine atoms is the critical phase. Given the likely use of a polychlorinated intermediate, the Halex reaction is a primary strategy. The reactivity of chloro-substituents towards nucleophilic substitution by fluoride is position-dependent, with positions 2 and 6 being the most activated, followed by position 4.

Nucleophilic Fluorination (Halex Reaction): The conversion of a precursor like 2-amino-3,5,6-trichloro-4-methylpyridine to the target compound would involve treating it with a high-temperature fluoride source.

Reagents: Spray-dried potassium fluoride (KF) or cesium fluoride (CsF) are commonly used in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane.

Conditions: The reaction typically requires high temperatures (150-250 °C) to overcome the activation energy for substituting multiple chlorine atoms.

Challenges: The presence of the amino group can complicate the reaction, potentially leading to side products. Furthermore, achieving complete fluorine exchange at all three positions (3, 5, and 6) without degrading the molecule is a significant challenge.

Electrophilic Fluorination: Modern electrophilic fluorinating agents offer an alternative, particularly for direct C-H fluorination, though this is less common for producing such a highly substituted product from a simple precursor. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) can achieve regioselective fluorination of activated rings under milder conditions. acs.orgacs.org For instance, the fluorination of 3,5-disubstituted pyridines has been shown to occur selectively at the 2-position using AgF₂. nih.gov However, for the target molecule, this would likely be employed at an earlier stage of the synthesis on a less substituted ring.

Table 2: Comparison of Fluorination Methods

| Method | Fluorinating Agent | Typical Substrate | Advantages | Disadvantages |

|---|---|---|---|---|

| Halogen Exchange (Halex) | KF, CsF | Polychloro- or polybromopyridines | Cost-effective, suitable for large scale | Harsh conditions, potential for incomplete substitution, side reactions |

| Electrophilic C-H Fluorination | Selectfluor, AgF₂ | Activated Pyridines | High regioselectivity, mild conditions | Expensive reagents, limited to specific C-H bonds |

The final arrangement of substituents is dictated by the inherent electronic properties of the pyridine ring and the directing effects of the groups already present.

Ring Nitrogen: The nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic substitution and activating it for nucleophilic substitution, especially at the α (2,6) and γ (4) positions.

Amino Group (-NH₂): As a strong electron-donating group, it activates the ring and directs incoming electrophiles to the ortho and para positions. In a 2-aminopyridine (B139424), this would be positions 3 and 5.

Fluorine (-F): Fluorine is deactivating via its inductive effect but can direct ortho and para via resonance.

Methyl Group (-CH₃): A weakly activating, ortho- and para-directing group.

In a directed synthesis, the order of reactions is crucial. Amination of 2,3,5,6-tetrachloro-4-methylpyridine would likely occur at the most activated 2-position. Subsequent fluorination via the Halex reaction would then replace the remaining chlorine atoms at positions 3, 5, and 6. The challenge lies in controlling the reaction to prevent substitution at the less reactive 3-position while ensuring full substitution at positions 5 and 6. The development of transition-metal-catalyzed methods has provided new tools for achieving high regioselectivity in C-H functionalization that was previously difficult. researchgate.net

Modern Synthetic Advancements and Green Chemistry Principles

Recent progress in synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These principles are applicable to the synthesis of complex molecules like this compound.

Transition-metal catalysis has revolutionized the synthesis of functionalized heterocycles. nih.gov

Palladium- and Copper-Catalyzed Reactions: Buchwald-Hartwig and Ullmann-type cross-coupling reactions are powerful methods for forming C-N bonds. A catalytic approach could be used for the amination step under much milder conditions than traditional SNAr reactions. For example, CuI/L-proline has been used as a catalytic system for the synthesis of polyaminopyridines. mdpi.com

Rhodium-Catalyzed C-H Functionalization: Rh(III) catalysis has been developed for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov While not a direct route to the target molecule, this demonstrates the power of modern catalysis to construct fluorinated pyridine rings from acyclic precursors.

Catalytic Fluorination: While less common, catalytic methods for nucleophilic fluorination are an area of active research. Palladium-catalyzed fluorination of aryl triflates and other derivatives has been reported, offering a potential alternative to the high-temperature Halex reaction. scispace.com

The application of green chemistry principles aims to reduce waste, avoid hazardous reagents, and improve energy efficiency. dovepress.com For pyridine synthesis, this includes the use of one-pot multicomponent reactions, which combine several steps into a single operation, and microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govresearchgate.net The development of safer fluorinating agents is also a key goal of green chemistry, moving away from highly toxic reagents. eurekalert.org A modern, greener synthesis of this compound would likely leverage a catalytic amination step followed by a more efficient and selective fluorination protocol, potentially under flow chemistry conditions to improve safety and control.

One-Pot Synthesis Strategies

One-pot synthesis, a strategy aimed at improving efficiency by performing multiple reaction steps in a single reactor without isolating intermediates, is highly desirable in modern organic chemistry. For a molecule like this compound, a hypothetical one-pot approach could be envisioned, although it is important to note that this remains speculative in the absence of direct literature precedent.

A plausible one-pot strategy could involve the sequential functionalization of a pre-existing pyridine ring. For instance, a process could potentially begin with a commercially available, highly fluorinated pyridine, such as pentafluoropyridine. A nucleophilic aromatic substitution (SNAr) reaction could be employed to introduce the methyl group, followed by a subsequent SNAr reaction to introduce the amino group. The success of such a one-pot process would be highly dependent on the relative reactivity of the different positions on the fluorinated pyridine ring and the ability to control the regioselectivity of the substitutions.

Another conceptual one-pot approach could involve the construction of the substituted pyridine ring from acyclic precursors. While more complex, such methods can offer high control over the final substitution pattern. For example, a multi-component reaction involving a fluorinated building block, a nitrogen source, and a component to provide the methyl group and remaining carbon atoms of the ring could be explored. Research into the synthesis of other substituted pyridines has demonstrated the feasibility of one-pot multi-component approaches. google.com

It is important to emphasize that the development of a true one-pot synthesis for this compound would require significant experimental investigation to overcome challenges such as regioselectivity, catalyst compatibility, and reaction condition optimization for sequential steps.

Sustainable Methodologies

The principles of green chemistry and sustainability are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several sustainable methodologies could be considered, drawing from broader advancements in the synthesis of fluorinated aromatic compounds.

Fluorination: The choice of fluorinating agent is a key consideration for sustainability. Traditional fluorination methods often employ harsh and hazardous reagents. More sustainable alternatives include the use of milder and safer fluorinating agents. For instance, late-stage C-H fluorination is an attractive strategy that avoids the need for pre-functionalized starting materials. While direct C-H fluorination of pyridines can be challenging, research has explored methods using reagents like silver(II) fluoride under mild conditions. nih.govresearchgate.net The development of catalytic and more selective C-H fluorination methods would represent a significant step towards a more sustainable synthesis.

Solvent Choice: The use of environmentally benign solvents is a cornerstone of green chemistry. For the synthesis of fluorinated pyridines, the exploration of reactions in greener solvents such as water, ionic liquids, or supercritical fluids could be a viable sustainable approach. Solvent-free reaction conditions, where possible, would offer the most significant environmental benefit by eliminating solvent waste altogether.

Atom Economy: Synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are inherently more sustainable. Ring-construction strategies, if designed efficiently, can offer high atom economy compared to substitution reactions on a pre-formed ring, which may generate stoichiometric byproducts.

The following table summarizes potential sustainable approaches applicable to the synthesis of fluorinated aminopyridines:

| Sustainable Approach | Description | Potential Application to this compound Synthesis |

| Alternative Fluorinating Agents | Utilization of safer and more efficient fluorinating reagents to replace hazardous ones. | Employing reagents like Selectfluor or developing catalytic C-H fluorination methods. |

| Green Solvents | Replacement of volatile organic compounds (VOCs) with environmentally friendly alternatives. | Exploring reactions in water, ionic liquids, or under solvent-free conditions. |

| Catalysis | Use of catalysts to reduce energy consumption and waste generation. | Development of recyclable catalysts for fluorination and amination steps. |

| High Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Investigating multi-component ring-forming reactions. |

While specific sustainable methodologies for this compound are not established, the principles and techniques developed for other fluorinated heterocyclic compounds provide a strong foundation for the future design of an environmentally responsible synthesis.

Reaction Chemistry and Functionalization of 3,5,6 Trifluoro 4 Methylpyridin 2 Amine

Reactivity of the Amino Group

The primary amino group at the C-2 position of the pyridine (B92270) ring is a key site for a variety of chemical modifications, including acylation, alkylation, diazotization, and condensation reactions. These transformations are fundamental in elaborating the structure for various applications.

Acylation and Alkylation Reactions

The nucleophilic nature of the amino group in 3,5,6-Trifluoro-4-methylpyridin-2-amine facilitates its reaction with electrophilic reagents such as acylating and alkylating agents.

Acylation: The reaction with acylating agents, for instance, bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboxanhydride (endic anhydride), proceeds chemoselectively at the exocyclic amino group. This leads to the formation of the corresponding amido acids, which can be further converted into their respective carboximides. This selective acylation highlights the enhanced nucleophilicity of the amino group compared to the pyridine ring nitrogens, which are significantly deactivated by the fluorine substituents.

Alkylation: The amino group can also undergo alkylation with alkyl halides. These reactions are classical examples of nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reactivity in these processes is influenced by the nature of the alkyl halide and the reaction conditions. While specific examples for this compound are not extensively documented, the general reactivity pattern of aminopyridines suggests that such reactions are feasible. The table below illustrates representative acylation and alkylation reactions of aminopyridines.

| Reagent Type | Example Reagent | Product Type |

| Acylating Agent | Endic Anhydride | Amido Acid / Carboximide |

| Alkylating Agent | Alkyl Halide | Secondary or Tertiary Amine |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt through diazotization with nitrous acid. The resulting diazonium group is an excellent leaving group and can be substituted by a variety of nucleophiles in subsequent reactions, offering a versatile synthetic route to introduce a wide range of functionalities onto the pyridine ring at the 2-position.

The diazotization of aminopyridines in dilute mineral acids is a well-established method for generating the corresponding diazonium ions. These intermediates are often unstable and are typically used in situ for further transformations.

Sandmeyer-type Reactions: The diazonium salt can undergo copper-catalyzed Sandmeyer reactions to introduce halides (Cl, Br) or a cyano group.

Balz-Schiemann Reaction: For the introduction of a fluorine atom, the Balz-Schiemann reaction is a key transformation. This involves the thermal or photochemical decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. This reaction is particularly relevant for the synthesis of polyfluorinated pyridine derivatives.

The table below summarizes the potential transformations of the diazonium salt derived from this compound.

| Reaction Name | Reagents | Product |

| Sandmeyer Reaction | CuCl / HCl | 2-Chloro-3,5,6-trifluoro-4-methylpyridine |

| Sandmeyer Reaction | CuBr / HBr | 2-Bromo-3,5,6-trifluoro-4-methylpyridine |

| Sandmeyer Reaction | CuCN / KCN | 3,5,6-Trifluoro-4-methylpyridine-2-carbonitrile |

| Balz-Schiemann Reaction | HBF4, then heat | 2,3,5,6-Tetrafluoro-4-methylpyridine |

Condensation Reactions

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The formation of Schiff bases is a reversible reaction, and the equilibrium can often be shifted towards the product by removing the water formed during the reaction. These imine derivatives can serve as versatile intermediates for further synthetic modifications. While specific examples involving this compound are not prevalent in the literature, the general reactivity of aminopyridines in condensation reactions is well-documented.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is highly electron-deficient due to the cumulative electron-withdrawing effects of the three fluorine atoms and the pyridine nitrogen itself. This electronic characteristic makes the ring susceptible to nucleophilic attack but highly resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions

The presence of three strongly electron-withdrawing fluorine atoms renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the displacement of the fluoride (B91410) ion.

The regioselectivity of SNAr on polyfluorinated pyridines is influenced by the position of the substituents. In pentafluoropyridine, nucleophilic attack occurs preferentially at the 4-position. For this compound, the directing effects of the existing substituents will play a crucial role in determining the site of nucleophilic attack. The amino group at the 2-position is an electron-donating group, which can influence the regioselectivity. In contrast, the fluorine atoms and the ring nitrogen are strongly deactivating. The interplay of these electronic effects will determine the most favorable position for nucleophilic substitution.

Studies on related dichloropyrazines have shown that an electron-donating group directs nucleophilic attack to the adjacent positions, while an electron-withdrawing group directs it to the para-position. By analogy, the amino group in this compound might direct incoming nucleophiles to the 3- or 5-positions. However, the strong activation by the fluorine atoms at all three positions (3, 5, and 6) makes a definitive prediction challenging without experimental data.

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The reaction conditions typically involve a suitable solvent and may require heating.

Electrophilic Aromatic Substitution Limitations and Strategies

The pyridine ring is inherently electron-deficient and is often compared to nitrobenzene (B124822) in its reactivity towards electrophiles. The presence of three additional strongly deactivating fluorine atoms and an amino group that becomes protonated and thus strongly deactivating under typical acidic electrophilic reaction conditions makes the pyridine ring of this compound exceptionally unreactive towards electrophilic aromatic substitution (EAS).

Direct electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are generally not feasible on such a highly deactivated ring system. The harsh conditions required for these reactions would likely lead to decomposition of the starting material rather than the desired substitution.

To overcome the deactivating effects of the ring nitrogen and other electron-withdrawing groups, several strategies can be considered, although their success on this specific molecule is not documented:

Pyridine N-oxide formation: Conversion of the pyridine nitrogen to an N-oxide can activate the ring towards electrophilic attack, particularly at the 4-position. However, the feasibility of this approach on a polyfluorinated pyridine needs to be considered.

Metalation-trapping sequences: Directed ortho-metalation, followed by quenching with an electrophile, is a powerful method for the functionalization of pyridines. However, the regioselectivity of this approach would need to be carefully controlled.

Ring-opening and closing strategies: In some cases, a temporary transformation of the pyridine ring into a more reactive intermediate can allow for functionalization, followed by ring-closure to regenerate the pyridine.

Due to the extreme deactivation of the pyridine ring in this compound, electrophilic aromatic substitution remains a significant synthetic challenge.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate such as this compound, the fluorine atoms at positions 3, 5, and 6 are potential sites for such transformations, with the reactivity likely influenced by the electronic effects of the amino and methyl groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used for the formation of biaryl and vinyl-aryl structures. In the context of polyfluorinated pyridines, the C-F bond can be activated for Suzuki-Miyaura coupling, although this is generally more challenging than the activation of C-Cl, C-Br, or C-I bonds.

For this compound, a hypothetical Suzuki-Miyaura coupling would involve the reaction with an arylboronic acid in the presence of a palladium catalyst and a base. The regioselectivity of the reaction would be a key consideration, with the fluorine at the 6-position potentially being the most susceptible to substitution due to its para-relationship with the activating amino group and the electronic environment of the pyridine ring.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Product (Hypothetical) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3,5-Difluoro-4-methyl-6-phenylpyridin-2-amine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 3,5-Difluoro-6-(4-methoxyphenyl)-4-methylpyridin-2-amine |

Note: This table is illustrative and based on general principles of Suzuki-Miyaura reactions on related fluorinated heterocycles. Specific experimental data for this compound is not available.

Sonogashira Coupling

The Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. This method is a powerful tool for the synthesis of substituted alkynes. Similar to the Suzuki-Miyaura coupling, the C-F bonds of this compound could potentially serve as coupling sites.

A prospective Sonogashira coupling would pair the fluorinated pyridine with a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction would likely yield an alkynyl-substituted difluoromethylpyridine. The position of substitution would again be a subject of investigation, with electronic and steric factors playing a crucial role.

Table 2: Hypothetical Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst System | Base | Product (Hypothetical) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 3,5-Difluoro-4-methyl-6-(phenylethynyl)pyridin-2-amine |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | 3,5-Difluoro-4-methyl-6-((trimethylsilyl)ethynyl)pyridin-2-amine |

Note: This table is illustrative and based on general principles of Sonogashira reactions on related fluorinated heterocycles. Specific experimental data for this compound is not available.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules. The C-F bonds of this compound could potentially undergo amination under appropriate conditions.

A hypothetical Buchwald-Hartwig amination would involve reacting the fluorinated pyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. The formation of a new C-N bond would lead to a diaminodifluoromethylpyridine derivative.

Table 3: Hypothetical Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst / Ligand | Base | Product (Hypothetical) |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 4-(3,5-Difluoro-4-methyl-2-aminopyridin-6-yl)morpholine |

| 2 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | N⁶-phenyl-3,5-difluoro-4-methylpyridine-2,6-diamine |

Note: This table is illustrative and based on general principles of Buchwald-Hartwig amination on related fluorinated heterocycles. Specific experimental data for this compound is not available.

Stereochemical Considerations in Derivatization

As this compound itself is an achiral molecule, stereochemical considerations would arise upon the introduction of a chiral center during derivatization. For instance, if a cross-coupling reaction were to introduce a substituent with a stereocenter, or if a subsequent reaction on a derivative created a new chiral center, the stereochemical outcome would be of interest.

Without specific examples of derivatization reactions, a discussion on stereochemical considerations remains theoretical. In general, if a chiral catalyst or reagent were used in a reaction involving a derivative of this compound, the potential for diastereoselective or enantioselective transformations would exist. The facial selectivity of such reactions would be influenced by the steric and electronic properties of the substituted pyridine ring.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations for reactions involving this compound are not present in the available literature. However, the general mechanisms of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are well-established.

For polyfluorinated pyridines, a key mechanistic aspect in these cross-coupling reactions is the oxidative addition of the C-F bond to the low-valent palladium or nickel catalyst. This step is generally considered the rate-determining step and is more challenging for C-F bonds compared to other carbon-halogen bonds. The success of such a reaction often relies on the use of electron-rich and sterically demanding phosphine ligands that facilitate the C-F bond activation.

Computational studies on related fluorinated heterocycles have provided insights into the energetics of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. Such studies could, in principle, be applied to this compound to predict its reactivity and the regioselectivity of cross-coupling reactions.

Spectroscopic and Structural Elucidation of 3,5,6 Trifluoro 4 Methylpyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

The introduction of three highly electronegative fluorine atoms to the 2-amino-4-methylpyridine (B118599) scaffold is expected to significantly influence the chemical shifts and coupling constants.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-amino-4-methylpyridine, characteristic signals are observed for the aromatic protons, the methyl group protons, and the amine group protons. chemicalbook.com For 3,5,6-Trifluoro-4-methylpyridin-2-amine, the aromatic proton at position 3 in the parent compound is absent. The methyl group protons (CH ₃) would likely appear as a singlet, potentially shifted downfield compared to the non-fluorinated analog due to the electron-withdrawing effect of the fluorine atoms. The amine protons (NH ₂) would be expected to show a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be significantly impacted by the fluorine substituents. The carbon atoms directly bonded to fluorine (C-3, C-5, and C-6) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The chemical shifts of these carbons will also be shifted to higher frequencies (downfield). The other carbon atoms in the ring (C-2 and C-4) and the methyl carbon will also show smaller two- and three-bond couplings to the fluorine atoms.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show three distinct signals for the three fluorine atoms, as they are in different chemical environments. These signals will likely exhibit mutual coupling (JFF). The chemical shifts will be indicative of their position on the pyridine (B92270) ring.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (Methyl) | ~2.2-2.5 | s | - |

| ¹H (Amine) | ~4.5-5.5 | br s | - |

| ¹³C (C-2) | ~155-160 | m | |

| ¹³C (C-3) | ~140-145 | d | ¹JCF ≈ 230-260 |

| ¹³C (C-4) | ~120-125 | m | |

| ¹³C (C-5) | ~150-155 | d | ¹JCF ≈ 240-270 |

| ¹³C (C-6) | ~145-150 | d | ¹JCF ≈ 230-260 |

| ¹³C (Methyl) | ~15-20 | q | |

| ¹⁹F (F-3) | - | m | |

| ¹⁹F (F-5) | - | m | |

| ¹⁹F (F-6) | - | m |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei. science.govresearchgate.netresearchgate.netslideshare.netrsc.org

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule for proton-proton correlations as there are no vicinal protons on the aromatic ring. However, it could be used to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached. This would definitively assign the ¹H and ¹³C signals of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the connectivity of the molecule. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, correlations would be expected between the methyl protons and carbons C-3, C-4, and C-5. Correlations between the amine protons and carbons C-2 and C-3 would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between nuclei that are close in space. This could be used to confirm the proximity of the methyl group protons to any other protons or fluorine atoms on the ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. chemguide.co.ukacs.orgacs.org

For this compound (C₆H₄F₃N₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum would be influenced by the stability of the pyridine ring and the presence of the substituents. Common fragmentation pathways for pyridine derivatives involve the loss of small neutral molecules or radicals. For this compound, potential fragmentation could include:

Loss of a fluorine atom.

Loss of HCN or a related nitrogen-containing fragment from the ring.

Fragmentation of the methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. nist.govresearchgate.netnih.govchemicalbook.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-F bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch (amine) | 3300-3500 | Two bands, characteristic of a primary amine. |

| C-H stretch (methyl) | 2850-3000 | Aliphatic C-H stretching vibrations. |

| C=C and C=N stretch (aromatic ring) | 1400-1600 | Stretching vibrations of the pyridine ring. |

| C-F stretch | 1000-1400 | Strong absorptions due to the highly polar C-F bonds. |

The spectrum of the non-fluorinated analog, 2-amino-4-methylpyridine, shows characteristic peaks for the amine and methyl groups, as well as the pyridine ring vibrations. researchgate.net The presence of the three fluorine atoms in the target molecule would introduce strong C-F stretching bands, which would be a key feature in its IR spectrum.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions.

As of the current literature search, there is no publicly available X-ray crystal structure for this compound. Therefore, a detailed discussion of its solid-state structure based on experimental crystallographic data is not possible at this time. If suitable crystals of the compound were to be grown, X-ray diffraction analysis would be an invaluable tool for its complete structural elucidation. The crystal structures of related 2-aminopyridine (B139424) derivatives have been reported, providing insights into the potential packing and hydrogen bonding motifs that might be observed. imanagerpublications.comrsc.orgnih.govresearchgate.net

Theoretical and Computational Studies on 3,5,6 Trifluoro 4 Methylpyridin 2 Amine

Electronic Structure Analysis

A thorough understanding of the electronic structure is fundamental to predicting the chemical and physical properties of 3,5,6-Trifluoro-4-methylpyridin-2-amine. Computational methods are indispensable for this analysis.

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its ground-state optimized geometry, vibrational frequencies, and electronic properties. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results. These calculations can yield valuable information such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Furthermore, DFT is used to calculate Mulliken and Natural Population Analysis (NPA) charges, which describe the electron distribution across the molecule. This information is vital for understanding the molecule's polarity and identifying potential sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is instrumental in predicting intermolecular interactions.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides insights into the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the pyridine (B92270) ring, the amine group, and the fluorine and methyl substituents would reveal the most reactive regions of the molecule.

Conformational Analysis

The presence of the methyl and amine groups suggests the possibility of different spatial arrangements, or conformations, for this compound. A comprehensive conformational analysis is necessary to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the single bonds connected to the methyl and amine groups and calculating the potential energy at each step. The resulting potential energy surface (PES) reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. This analysis is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation.

Reaction Mechanism Prediction and Validation through Computational Modeling

Computational modeling is an invaluable tool for predicting and understanding the mechanisms of chemical reactions involving this compound. By modeling the interactions with potential reactants, it is possible to map out the entire reaction pathway, including transition states and intermediates. The activation energies for different potential pathways can be calculated to determine the most likely reaction mechanism. These theoretical predictions can then guide experimental work and help in interpreting experimental results. For instance, in reactions such as nucleophilic aromatic substitution, computational modeling can predict the regioselectivity of the reaction.

Applications of 3,5,6 Trifluoro 4 Methylpyridin 2 Amine As a Synthetic Intermediate

Role in the Synthesis of Agrochemicals

The structural motifs present in 3,5,6-Trifluoro-4-methylpyridin-2-amine are frequently found in modern agrochemicals. The presence of fluorine atoms can significantly enhance the efficacy, stability, and bioavailability of active ingredients.

Herbicides

While direct synthesis pathways for commercial herbicides using this compound are not extensively documented in publicly available literature, related trifluoromethylpyridine (TFMP) derivatives are crucial in the production of several key herbicides. For instance, compounds like fluazifop-butyl, which was first commercialized in 1982, incorporate a TFMP substructure. jst.go.jp The synthesis of such herbicides often starts from intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). jst.go.jpresearchoutreach.org The development of herbicides such as flazasulfuron (B46402) also relies on fluorinated pyridine (B92270) building blocks. researchoutreach.org

Insecticides

In the realm of insecticides, various TFMP analogues have demonstrated significant activity. The development of flonicamid, a novel insecticide for controlling aphids, stemmed from the screening of TFMP derivatives. jst.go.jp Although the direct precursor is not this compound, this highlights the importance of the trifluoromethylpyridine scaffold in insecticide development. Another example is chlorfluazuron, an insect growth regulator, which is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). jst.go.jpresearchoutreach.org

Fungicides

The trifluoromethyl-substituted pyridine moiety is a key feature in several potent fungicides. Fluazinam, a broad-spectrum fungicide, utilizes 2,3,5-DCTF in its synthesis. researchoutreach.orgresearchgate.net Research has shown that the trifluoromethyl-substituted pyridine derivative exhibits higher fungicidal activity against pathogens like Botrytis cinerea compared to analogues with other substituents. researchgate.net The development of fungicides containing pyrimidine (B1678525) motifs, which can be synthesized from pyridine precursors, has also been a significant area of research. mdpi.com

Contributions to Novel Pharmaceutical Lead Compound Synthesis

The incorporation of trifluoromethylated heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and lipophilicity. researchgate.net

Precursors to Heterocyclic Core Structures

Aminopyridines are fundamental building blocks for a wide range of heterocyclic systems. For example, 3-amino-4-methylpyridines can be used to synthesize 6-azaindoles, a valuable scaffold in medicinal chemistry. chemrxiv.org While the specific use of this compound is not detailed, its structural similarity suggests its potential as a precursor for complex, fluorinated heterocyclic cores. The synthesis of various substituted trifluoromethyl pyridine derivatives serves as a testament to the versatility of these building blocks in creating diverse molecular libraries for drug discovery. researchgate.net

Building Blocks for Complex Molecular Architectures

The reactivity of the amino and fluoro groups on the pyridine ring allows for a variety of chemical transformations, making compounds like this compound valuable for constructing complex molecules. The pyridine unit can act as a scaffold upon which other functional groups and ring systems are built. For instance, 2-amino-4-methylpyridine (B118599) analogues have been synthesized as inhibitors for inducible nitric oxide synthase (iNOS), demonstrating the utility of this class of compounds in developing therapeutic agents. nih.gov The synthesis of complex coordination compounds and supramolecular structures also often relies on pyridine-based ligands. mdpi.comresearchgate.net

No Publicly Available Research Found for this compound

Following a comprehensive review of scientific literature, patent databases, and chemical supplier information, no specific research or application data could be found for the chemical compound This compound .

Despite extensive searches for its synthesis, properties, and potential uses as a synthetic intermediate in materials science, there is a notable absence of this compound in published academic journals, patents, and technical documents. The inquiries into its application as a precursor for polymer synthesis, a component in optoelectronic materials, or in the development of specialized reagents and ligands did not yield any relevant results.

This lack of available information prevents the creation of a detailed scientific article as requested. The stringent requirement to focus solely on "this compound" cannot be met when there is no data to report. Information on related but distinct compounds, such as other fluorinated pyridines or aminopyridine derivatives, would not adhere to the specific constraints of the request.

Therefore, it is concluded that "this compound" is not a compound with established applications or a significant presence in the current body of scientific research, making it impossible to generate the requested article based on existing knowledge.

Future Directions and Emerging Research Avenues

Challenges and Opportunities in 3,5,6-Trifluoro-4-methylpyridin-2-amine Chemistry

The synthesis and manipulation of highly fluorinated pyridines like this compound are accompanied by a distinct set of challenges. The strong electron-withdrawing nature of the fluorine atoms significantly deactivates the pyridine (B92270) ring, making certain transformations, such as electrophilic substitution, difficult to achieve. Regioselectivity in derivatization reactions also poses a considerable hurdle, requiring the development of sophisticated synthetic strategies to control the position of new functional groups.

However, these challenges are intrinsically linked to significant opportunities. The high demand for fluorinated building blocks in the pharmaceutical and agrochemical industries drives the innovation of novel synthetic methods. agropages.com Overcoming the inherent reactivity challenges can lead to the discovery of new chemical space and the creation of molecules with enhanced biological activity, improved metabolic stability, and better physicochemical properties. The development of selective C-H functionalization or late-stage fluorination techniques for related pyridine systems could provide more efficient routes to complex derivatives.

| Challenge | Opportunity |

| Ring deactivation by fluorine atoms | Development of novel, potent catalysts and reaction conditions for functionalization. |

| Control of regioselectivity in substitution reactions | Access to unique isomers with distinct biological activities. |

| Harsh reaction conditions often required | Innovation in milder, more functional-group-tolerant synthetic methods. |

| Limited commercial availability of starting materials | Spur research into more efficient and scalable synthetic pathways from basic feedstocks. |

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, efficiency, and scalability. mdpi.comresearchgate.net For the synthesis of this compound and its derivatives, which may involve hazardous reagents (like fluorinating agents) or exothermic reactions, flow chemistry presents a compelling solution. nih.gov The small reactor volumes inherent to flow systems mitigate the risks associated with handling energetic intermediates. mdpi.com

The integration of automated synthesis platforms with flow reactors can accelerate the exploration of the chemical space around this scaffold. High-throughput screening of reaction conditions (temperature, pressure, catalysts, residence time) can rapidly identify optimal synthetic routes. This approach facilitates the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies, a critical step in drug discovery and agrochemical development.

Potential Advantages of Flow Synthesis:

Enhanced Safety: Minimized reaction volumes and better heat transfer. mdpi.com

Improved Yield and Purity: Precise control over reaction parameters.

Scalability: Seamless transition from laboratory-scale synthesis to pilot-plant production. researchgate.net

Automation: Enables high-throughput experimentation and library synthesis.

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. nih.gov The trifluoromethyl (CF3) group, a prominent feature of many modern pharmaceuticals, is often considered a bioisostere for other groups. nih.govacs.org The unique electronic properties and lipophilicity of the this compound scaffold make it an interesting candidate for bioisosteric replacement studies.

Researchers can explore replacing common pharmacophores with this fluorinated pyridine core to potentially enhance a drug candidate's properties. For instance, the trifluorinated pyridine moiety could serve as a bioisosteric replacement for other aromatic systems, potentially improving metabolic stability or receptor binding affinity. The amine and methyl groups offer handles for further modification, allowing for the fine-tuning of steric and electronic properties to match the target.

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Phenyl ring | 3,5,6-Trifluoro-4-methylpyridin-2-yl | Modulate electronics, improve metabolic stability, alter solubility. |

| Thiophene ring | 3,5,6-Trifluoro-4-methylpyridin-2-yl | Introduce different hydrogen bonding patterns, modify lipophilicity. |

| Pyridine-N-oxide | 2-Difluoromethylpyridine nih.gov | Enhance activity and improve physicochemical properties. nih.gov |

Advancements in Sustainable Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For a molecule like this compound, future research will likely focus on developing more sustainable synthetic pathways. This includes minimizing the use of hazardous solvents, reducing the number of synthetic steps, and improving atom economy.

The development of catalytic methods for the synthesis and derivatization of fluorinated pyridines is a key area of interest. Utilizing transition-metal catalysis for cross-coupling reactions or C-H activation can provide more efficient and environmentally benign routes to complex derivatives compared to traditional stoichiometric methods. Furthermore, exploring the use of renewable starting materials and energy-efficient reaction conditions (e.g., photocatalysis) will be crucial in advancing the sustainable production of this compound and its analogues.

Potential for Novel Catalytic Applications

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis. mdpi.com The specific electronic and steric profile of this compound, conferred by its unique substitution pattern, suggests its potential as a ligand for novel metal catalysts. The nitrogen atom of the pyridine ring and the exocyclic amine group can act as a bidentate chelating ligand for a variety of transition metals.

The strong electron-withdrawing fluorine atoms would significantly modulate the electronic properties of the coordinated metal center, potentially leading to catalysts with unique reactivity and selectivity. These novel catalysts could find applications in a range of organic transformations, such as asymmetric synthesis, cross-coupling reactions, and polymerization. Research in this area would involve synthesizing and characterizing metal complexes of this compound and evaluating their catalytic performance in various reactions.

Q & A

Q. What are the optimal synthetic routes for 3,5,6-Trifluoro-4-methylpyridin-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution on polyfluorinated pyridine precursors. For example:

- Step 1: Start with pentafluoropyridine. Replace fluorine atoms at positions 3, 5, and 6 with methyl and amine groups via sequential nucleophilic substitution. Use sodium azide or ammonia under controlled temperatures (0–60°C) to minimize side reactions .

- Step 2: Introduce the methyl group via Grignard or organometallic reagents in anhydrous THF at −78°C to avoid over-substitution .

- Optimization: Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), catalyst (e.g., Pd/C for dehalogenation), and reaction time. Monitor progress via LC-MS or NMR to track fluorine substitution patterns .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Methodological Answer:

- NMR : Distinguish between fluorine atoms at positions 3, 5, and 6 based on chemical shifts (e.g., δ −110 to −150 ppm for aromatic fluorines) and coupling constants () .

- X-ray Crystallography : Use SHELXL for refinement. Resolve positional disorder of the methyl group using high-resolution data (e.g., <1.0 Å). Hydrogen bonding between the amine and fluorine atoms can stabilize the crystal lattice .

- Mass Spectrometry : Confirm molecular weight (calc. 175.11 g/mol) via ESI-MS in positive ion mode. Fragmentation patterns help identify loss of F or CH groups .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine atoms deactivate the pyridine ring, reducing nucleophilic aromatic substitution (NAS) rates. Use Buchwald-Hartwig amination with Pd(dba)/XPhos catalysts to couple sterically hindered substrates .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution. The C-2 amine acts as a weak electron donor, countering fluorine’s inductive effects. This balance enables selective C–H functionalization at the 4-methyl position .

Key Finding:

Fluorine at C-6 increases the activation energy for NAS by 15 kJ/mol compared to non-fluorinated analogs, necessitating higher temperatures (80–120°C) for Suzuki-Miyaura couplings .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Reproducibility Checks : Validate assay conditions (e.g., pH, solvent) that affect compound solubility. Use standardized cell lines (e.g., HEK293 for kinase inhibition studies) .

- Metabolite Profiling : LC-HRMS identifies degradation products (e.g., defluorination or oxidation) that may interfere with activity measurements .

- Orthogonal Assays : Compare enzyme inhibition (IC) with cellular efficacy (EC). Discrepancies may arise from off-target effects or poor membrane permeability .

Example Workflow:

In vitro : Measure IC against target kinase.

In cellulo : Confirm activity via Western blot for phosphorylated substrates.

In silico : Dock the compound into kinase active sites using AutoDock Vina to rationalize potency differences .

Q. What strategies optimize the regioselective functionalization of this compound for drug-discovery applications?

Methodological Answer:

- Directed C–H Activation : Install directing groups (e.g., pyridyl or amide) at the amine to guide Pd-catalyzed arylation at the 4-methyl position .

- Protection/Deprotection : Temporarily protect the amine with Boc or Fmoc groups to prevent unwanted side reactions during fluorination or alkylation .

- High-Throughput Screening : Test reactivity under varying conditions (solvent, catalyst, temperature) to map steric and electronic tolerances .

Case Study:

Introducing a trifluoromethyl group at C-4 via Cu-mediated trifluoromethylation increased metabolic stability by 3-fold in hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.